6-Methyl vs. 2-Methyl Isomer: Significant Shift in Lipophilicity (LogP) Affects Pharmacokinetic and Solubility Profiles
The calculated LogP of 6-Methyl-3-pyridoyl-2-pyrrolidinone is approximately 0.98, while the 2-methyl positional isomer (CAS 1076198-58-7) exhibits a LogP of 1.28 . This ~0.3 unit difference in lipophilicity can translate to altered membrane permeability, solubility in biological media, and potential off-target binding . For researchers conducting structure-activity relationship (SAR) studies or optimizing lead compounds, this quantifiable difference underscores that the two isomers are not interchangeable and must be evaluated separately in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.98 (calculated) |
| Comparator Or Baseline | 2-Methyl-3-pyridoyl-2-pyrrolidinone (CAS 1076198-58-7) = 1.28 (calculated) |
| Quantified Difference | Δ LogP = -0.30 |
| Conditions | Predicted using standard computational algorithms (e.g., ChemSrc database) |
Why This Matters
This difference in lipophilicity directly impacts a compound's ADME properties, solubility, and assay compatibility, making the specific isomer essential for reproducible SAR and lead optimization studies.
